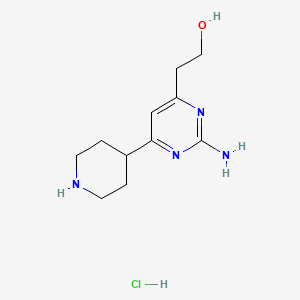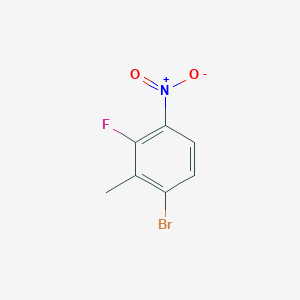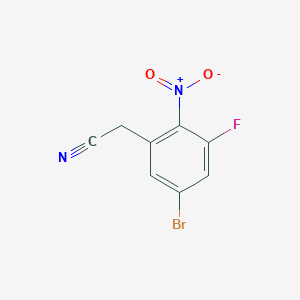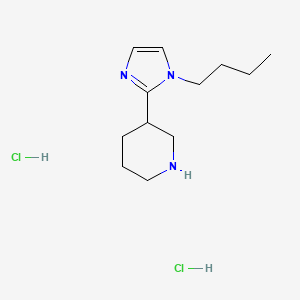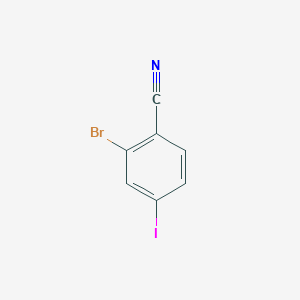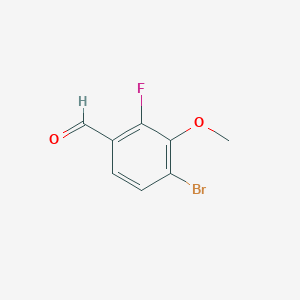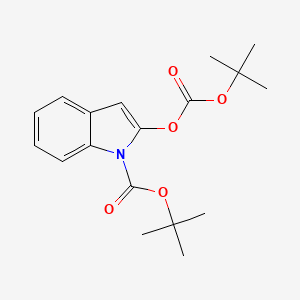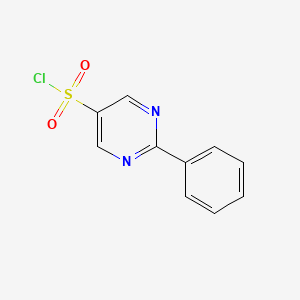
2-Phenylpyrimidine-5-sulfonyl chloride
Overview
Description
2-Phenylpyrimidine-5-sulfonyl chloride (PPSC) is an organic compound with the chemical formula C10H7ClN2O2S . It is a powder in appearance and is stored at a temperature of 4 °C . It is an important intermediate compound in the pharmaceutical industry, used to synthesize various bioactive molecules such as antibacterial, antifungal, and anticancer agents.
Synthesis Analysis
The synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions (visible light irradiation, room temperature) with 50–95% yields has been reported . The method is suitable for the synthesis of both electron-rich and electron-deficient compounds, and it shows high tolerance toward different functional groups .Molecular Structure Analysis
The molecular structure of 2-Phenylpyrimidine-5-sulfonyl chloride consists of a pyrimidine ring attached to a phenyl group at the 2-position and a sulfonyl chloride group at the 5-position . The molecular weight of the compound is 254.7 g/mol .Physical And Chemical Properties Analysis
2-Phenylpyrimidine-5-sulfonyl chloride is a powder in appearance . Its chemical formula is C10H7ClN2O2S and it has a molecular weight of 254.7 .Scientific Research Applications
Bioconjugation and Labeling
In biochemistry and biotechnology, this compound plays a role in bioconjugation and labeling strategies. Researchers functionalize biomolecules (such as proteins or nucleic acids) by attaching them to 2-Phenylpyrimidine-5-sulfonyl chloride-derived linkers. These modified biomolecules find applications in diagnostics, drug delivery, and imaging.
For more information, you can refer to the review article on the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives . Additionally, you can explore its chemical properties and analytical data .
Safety And Hazards
The safety information signal word for 2-Phenylpyrimidine-5-sulfonyl chloride is "Danger" . Hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure, instructions in case of accidental exposure, and storage and disposal information .
properties
IUPAC Name |
2-phenylpyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZFXHJEWBQWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidine-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



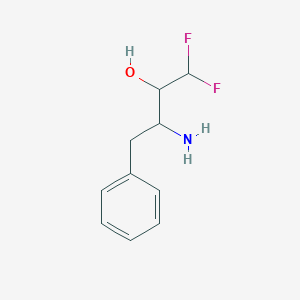
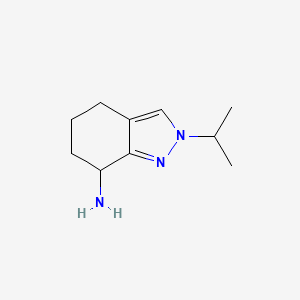
![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)

